![molecular formula C15H17NO2 B7472300 N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMF belongs to the class of compounds known as benzamides, which are widely used in medicinal chemistry for their diverse biological activities.
Mécanisme D'action
DMF's mechanism of action involves the activation of the Nrf2 pathway, which leads to the upregulation of various antioxidant enzymes. DMF has been shown to increase the expression of heme oxygenase-1 (HO-1), which is responsible for catalyzing the breakdown of heme into biliverdin, carbon monoxide, and iron. HO-1 has been found to have anti-inflammatory and anti-cancer properties, making DMF a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as HO-1, glutathione peroxidase, and superoxide dismutase. DMF has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMF has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for lab experiments, including its stability and solubility in various solvents. DMF is also relatively cheap and easy to synthesize. However, DMF has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Orientations Futures
For research on DMF include investigating its potential therapeutic applications in various disease models, optimizing its dosage and administration route, and exploring its potential side effects and toxicity. Additionally, further research is needed to elucidate the precise mechanism of action of DMF and to identify potential drug targets for its therapeutic effects.
Méthodes De Synthèse
DMF can be synthesized using various methods, including the reaction of 5-methylfurfural with 2,4-dimethylaniline in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 5-methylfurfural with 2,4-dimethylaniline in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
DMF has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. DMF has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the antioxidant response in cells. This activation leads to the upregulation of various antioxidant enzymes, which can protect cells from oxidative stress and inflammation.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-5-7-14(11)15(17)16(3)10-13-9-8-12(2)18-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBLBVUELHAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


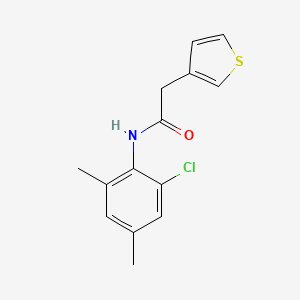
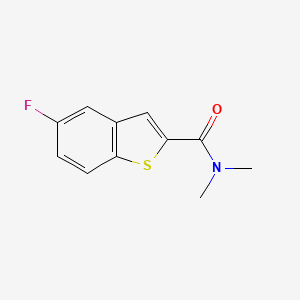
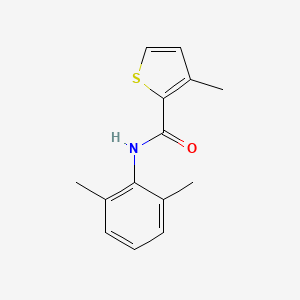
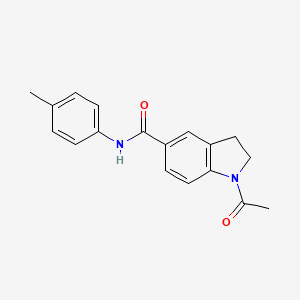

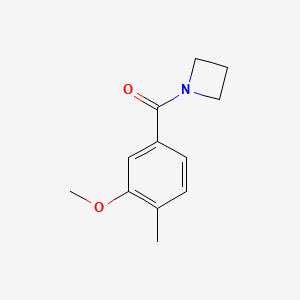
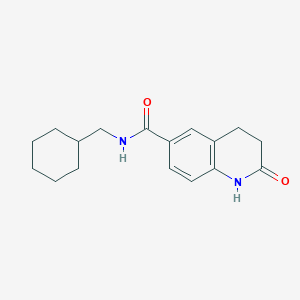

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)


![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)